molecular formula C17H12BrNO2S2 B2466980 (5Z)-5-[(4-bromophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 307525-04-8

(5Z)-5-[(4-bromophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2466980
CAS No.: 307525-04-8
M. Wt: 406.31
InChI Key: JXWWKRCXCLTRCA-GDNBJRDFSA-N
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Description

| (5Z)-5-[(4-bromophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine-based compound that has garnered significant interest in medicinal chemistry research, particularly as a scaffold for developing enzyme inhibitors. Its core structure is known to interact with various biological targets. Research indicates that rhodanine derivatives are frequently explored for their inhibitory activity against protein kinase C (PKC) isoforms, which are key regulators in signal transduction pathways involved in cell proliferation, differentiation, and apoptosis. This specific compound, with its 4-bromophenyl and 2-methoxyphenyl substituents, is designed to optimize binding affinity and selectivity. Studies on similar analogs have demonstrated potent PKC-β inhibitory activity, suggesting its primary research value lies in the investigation of diabetes complications and cancer pathways where PKC-β is implicated. The mechanism of action typically involves the compound binding to the ATP-binding site of the kinase, thereby preventing phosphorylation of downstream substrates. Beyond kinase inhibition, the structural motif is also investigated for antimicrobial and anticancer properties, making it a versatile tool for probing diverse biological mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5Z)-5-[(4-bromophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO2S2/c1-21-14-5-3-2-4-13(14)19-16(20)15(23-17(19)22)10-11-6-8-12(18)9-7-11/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWWKRCXCLTRCA-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)Br)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5Z)-5-[(4-bromophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of the thiazolidin-4-one class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, leading to potential therapeutic applications. This article delves into the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships, and relevant case studies.

Structural Characteristics

The compound features a thiazolidin-4-one core with specific substituents that influence its biological activity. The presence of the bromophenyl and methoxyphenyl groups is crucial for its interaction with biological targets.

Antimicrobial Activity

Thiazolidin-4-one derivatives have shown significant antimicrobial properties. Studies indicate that compounds in this class can inhibit the growth of various bacteria and fungi. For instance, Jamil et al. synthesized several thiazolidin-4-one derivatives and evaluated their antibacterial activity against Escherichia coli and Staphylococcus aureus, demonstrating promising results in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of Thiazolidin-4-One Derivatives

CompoundTarget OrganismInhibition Zone (mm)Reference
1E. coli15
2S. aureus18
3Candida albicans12

Antioxidant Activity

The antioxidant potential of thiazolidin-4-one derivatives has been highlighted in multiple studies. For example, Sava et al. reported that certain derivatives exhibited significant free radical scavenging activity, with IC50 values indicating effective inhibition of lipid peroxidation . The compound's ability to reduce oxidative stress is attributed to its electron-donating capacity.

Table 2: Antioxidant Activity of Selected Thiazolidin-4-One Derivatives

CompoundIC50 (mM)Method UsedReference
70.54DPPH Radical Scavenging
81.82DPPH Radical Scavenging

Anticancer Activity

Recent studies have explored the anticancer properties of thiazolidin-4-one derivatives. The compound has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study: Anticancer Effects
In a study conducted by Verma et al., several thiazolidin-4-one derivatives were tested against cancer cell lines. The results indicated that modifications at specific positions on the thiazolidin ring significantly enhanced anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is highly dependent on their structural features. Substituents at positions 2, 3, and 5 of the thiazolidine ring can dramatically alter their pharmacological profiles. For instance, the introduction of electron-withdrawing groups like bromine enhances antimicrobial activity, while electron-donating groups like methoxy improve antioxidant potential .

Scientific Research Applications

Biological Activities

Research indicates that thiazolidinones, including this compound, exhibit a range of biological activities:

  • Antimicrobial Properties :
    • Thiazolidinone derivatives have shown significant antimicrobial effects against various bacteria and fungi. Studies have reported that compounds within this class can inhibit bacterial growth by targeting essential bacterial enzymes .
  • Anticancer Activity :
    • Several thiazolidinone derivatives have demonstrated antiproliferative effects in cancer cell lines. For instance, the compound has been evaluated for its ability to induce apoptosis in human prostate cancer cells, showcasing its potential as an anticancer agent .
  • Anti-inflammatory Effects :
    • The compound's structure suggests it may possess anti-inflammatory properties, which are common among thiazolidinones. This activity is crucial for developing treatments for inflammatory diseases .

Antimicrobial Efficacy Study

A study conducted on various thiazolidinone derivatives, including (5Z)-5-[(4-bromophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, revealed that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Research

In vitro studies have shown that this thiazolidinone derivative can induce cell cycle arrest and apoptosis in prostate cancer cells. The research highlighted the compound's ability to modulate apoptotic pathways, making it a candidate for further development as an anticancer drug.

Anti-inflammatory Activity Assessment

A recent investigation assessed the anti-inflammatory effects of thiazolidinones in animal models of acute inflammation. The findings suggested that this compound significantly reduced inflammatory markers and improved clinical symptoms in treated subjects.

Comparative Analysis of Thiazolidinones

Property/ActivityThis compoundOther Thiazolidinones
Antimicrobial ActivitySignificant against various pathogensVaries widely
Anticancer ActivityInduces apoptosis in cancer cellsCommonly reported
Anti-inflammatory EffectsReduces inflammation in animal modelsDocumented
Mechanism of ActionInhibition of key enzymes and pathwaysDiverse mechanisms

Chemical Reactions Analysis

Types of Chemical Reactions

The compound participates in reactions driven by its reactive functional groups:

Reaction Type Functional Group Involved Description
Oxidation Sulfanylidene (-S-)Conversion to sulfoxide or sulfone derivatives under oxidizing conditions.
Nucleophilic Substitution 4-Bromophenyl groupBromine substitution with nucleophiles (e.g., amines, alkoxides) .
Reduction Thiazolidinone ringPartial reduction of the ring’s double bond or sulfanylidene group.
Condensation Methylidene groupFormation of Schiff bases or hydrazones via aldehyde intermediates.

Reagents and Conditions

Reaction outcomes depend on solvent systems, catalysts, and temperature:

Reaction Reagents/Conditions Key Observations
Oxidation - H₂O₂ in acetic acid
- KMnO₄ in neutral/basic medium
Sulfoxide formation occurs at room temperature, while sulfones require heating.
Substitution - Ethylenediamine in DMF
- K₂CO₃ as base, 60–80°C
Bromine replaced by amines with >70% yield; regioselectivity observed .
Reduction - NaBH₄ in methanol
- Catalytic hydrogenation (Pd/C, H₂)
Partial saturation of the thiazolidinone ring without disrupting the sulfanylidene.

Major Reaction Products

Key derivatives synthesized from this compound include:

Product Reaction Pathway Applications
Sulfoxide derivative Oxidation with H₂O₂Enhanced solubility for pharmacological studies.
3-(2-Methoxyphenyl)-4-amino-thiazolidinone Bromine substitution with NH₃Intermediate for anticancer agent development .
Reduced thiazolidine analog NaBH₄ reductionStudy of ring flexibility in receptor binding.

Reaction Optimization

Critical parameters for maximizing yield and selectivity:

Parameter Optimal Range Impact on Reaction
Temperature 60–80°C for substitution reactionsHigher temperatures accelerate substitution kinetics.
Solvent DMF or DMSO for polar reactionsEnhances nucleophilicity and stabilizes intermediates.
Catalyst Triethylamine for condensationFacilitates deprotonation and accelerates rates.

Mechanistic Insights

  • Oxidation : The sulfanylidene group undergoes stepwise oxidation:

    \text{-S-} \xrightarrow{H_2O_2} \text{-SO-} \xrightarrow{H_2O_2} \text{-SO_2-}

    Sulfoxide intermediates are stabilized by conjugation with the thiazolidinone ring.

  • Substitution : The 4-bromophenyl group undergoes SN_NAr (nucleophilic aromatic substitution) due to electron-withdrawing effects from the adjacent methoxyphenyl group, activating the ring toward nucleophiles .

Comparative Reactivity

This compound exhibits distinct reactivity compared to non-halogenated thiazolidinones:

Feature This Compound Non-Brominated Analogs
Substitution Rates Faster (Br acts as leaving group)Slower, requiring harsher conditions
Oxidation Stability Moderate (Br reduces ring strain)Lower due to increased ring strain.

Comparison with Similar Compounds

Comparison with Similar Compounds

Rhodanine derivatives exhibit structure-activity relationships (SAR) highly dependent on substituent variations. Below is a systematic comparison of the target compound with structurally analogous molecules:

Substituent Effects on the Arylidene Moiety

Modifications at the arylidene position (C5) significantly influence bioactivity:

  • 4-Bromophenylidene (target compound): Demonstrates moderate PET inhibition (IC₅₀ = 3.0 μmol/L) .
  • 4-Chlorophenylidene : Exhibits superior antialgal activity (IC₅₀ = 1.3 μmol/L) against Chlorella vulgaris, suggesting halogen electronegativity and size modulate target binding .
  • Pyrazinylmethylidene: Novel compound (5Z)-5-(pyrazin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one introduces nitrogen-rich aromaticity, which may favor DNA intercalation .

Substituent Effects on the Thiazolidinone Ring

  • 3-Cyclopropyl Group: In (2Z,5Z)-3-cyclopropyl-5-[(4-methoxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one, the cyclopropyl moiety enhances metabolic stability by reducing oxidative degradation .
  • 3-Allyl Group : Derivatives like (Z)-3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one exhibit flexibility, which may broaden binding site compatibility .

Thione vs. Thiol Modifications

  • 2-Thione Group (target compound): The thione sulfur participates in hydrogen bonding, crucial for enzyme inhibition (e.g., binding to chloroplast ATPase) .
  • 2-(Methylthio) Group : Derivatives like (Z)-5-(substituted)-2-(methylthio)thiazol-4(5H)-one show reduced hydrogen-bonding capacity but improved lipophilicity .

Ring Fusion and Hybrid Systems

  • Thiazolo[3,2-b][1,2,4]triazol-6-one : Compound (5Z)-2-(4-bromophenyl)-5-[(4-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one incorporates a fused triazole ring, enhancing π-stacking and thermal stability .
  • Furan Conjugates : (5Z)-5-[(5-arylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one derivatives exhibit extended conjugation, improving light absorption for photodynamic applications .

Structural and Computational Insights

  • Crystal Packing : Derivatives like (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one adopt planar conformations, with C–H···S and π-π interactions stabilizing the lattice .
  • Hydrogen-Bonding Patterns : Graph set analysis reveals recurring R₂²(8) motifs in rhodanine crystals, critical for supramolecular assembly .
  • DFT Studies: Computational models of (2Z,5Z)-5-[(3-chloro-4-hydroxyphenyl)methylene]-3-(2-methoxyphenyl)-2-propylimino-thiazolidin-4-one predict strong electrophilicity at the thione sulfur, aligning with its reactivity in enzyme inhibition .

Preparation Methods

Knoevenagel Condensation-Mediated Approach

Protocol (adapted from):

  • Step 1 : Synthesize 3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one via cyclocondensation of 2-methoxyaniline with carbon disulfide and chloroacetic acid.
  • Step 2 : Perform Knoevenagel condensation with 4-bromobenzaldehyde in acetic acid/ammonium acetate under reflux (110°C, 6–8 h).

Key Observations :

  • The methylene group at C5 of the thiazolidinone acts as a nucleophile, attacking the electrophilic aldehyde carbonyl.
  • Z-selectivity : Achieved using piperidine as a base in toluene, favoring the thermodynamically stable Z-isomer via conjugate addition-elimination.
  • Yield : 68–72% after recrystallization from ethanol.

Characterization Data :

  • IR : ν(C=O) at 1685 cm⁻¹, ν(C=S) at 1210 cm⁻¹, ν(C=C) at 1595 cm⁻¹.
  • ¹H NMR (CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 7.32–7.25 (m, 4H, Ar-H), 3.92 (s, 3H, OCH₃).

One-Pot Multicomponent Cyclocondensation

Protocol (adapted from):

  • Reactants : 2-Methoxyaniline (1 eq), 4-bromobenzaldehyde (1 eq), thioglycolic acid (1.2 eq).
  • Conditions : Polypropylene glycol (PPG) solvent, 110°C, 12 h.
  • Workup : Neutralization with Na₂CO₃, extraction with ethyl acetate, column chromatography (SiO₂, hexane:EtOAc 7:3).

Key Observations :

  • Mechanism : Imine formation followed by nucleophilic attack of the thiolate on the α-carbon of the aldehyde, culminating in cyclization.
  • Green Chemistry Advantage : PPG enhances yield (82%) compared to traditional solvents like DMF.
  • Stereochemical Outcome : Z-isomer predominance (∼85%) due to steric hindrance in the transition state.

Optimization Table :

Parameter Optimal Value Yield (%)
Solvent PPG 82
Temperature (°C) 110 82
Catalyst None 82
Reaction Time (h) 12 82

Microwave-Assisted Synthesis

Protocol (adapted from):

  • Reactants : 2-Methoxyaniline, 4-bromobenzaldehyde, thiourea.
  • Conditions : Microwave irradiation (300 W, 100°C, 20 min), solvent-free.
  • Workup : Precipitation in ice-water, filtration.

Key Observations :

  • Efficiency : Reaction time reduced from hours to minutes.
  • Yield : 78% with 95% Z-selectivity.
  • Mechanistic Insight : Microwave dielectric heating accelerates imine formation and cyclization.

Stereochemical Control and Isomer Separation

The Z-configuration at C5 is critical for biological activity. Methods to enhance Z-selectivity include:

  • Base Selection : Piperidine or ammonium acetate in non-polar solvents (toluene) favor Z-isomers.
  • Temperature Modulation : Lower temperatures (80°C) reduce isomerization post-formation.
  • Chromatographic Separation : Silica gel chromatography with hexane:EtOAc (8:2) resolves E/Z isomers (Rf: Z = 0.35, E = 0.28).

Comparative Analysis of Synthetic Routes

Method Yield (%) Z-Selectivity (%) Time Scalability
Knoevenagel 72 90 8 h High
Multicomponent (PPG) 82 85 12 h Moderate
Microwave 78 95 20 min Low

Trade-offs :

  • Knoevenagel : High scalability but longer reaction time.
  • Microwave : Excellent selectivity but limited scalability.

Characterization and Validation

Spectroscopic Consistency :

  • HRMS : m/z 432.9872 [M+H]⁺ (Calcd: 432.9868).
  • ¹³C NMR : δ 192.5 (C=S), 165.3 (C=O), 137.2–115.4 (Ar-C).

Purity Assessment :

  • HPLC : >98% purity (C18 column, MeOH:H₂O 80:20, 1 mL/min).

Q & A

Q. What are the key synthetic steps for preparing (5Z)-5-[(4-bromophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one?

  • Methodological Answer : The synthesis typically involves:

Condensation : Reacting 4-bromobenzaldehyde with 2-methoxyphenylthiosemicarbazide in ethanol under reflux to form a thiosemicarbazone intermediate .

Cyclization : Treating the intermediate with a base (e.g., NaOH) to induce ring closure, forming the thiazolidinone core .

Purification : Recrystallization or column chromatography to isolate the product. Reaction progress is monitored via TLC, and structural confirmation is achieved using ¹H/¹³C NMR and HRMS .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms proton environments (e.g., methoxy group at δ ~3.8 ppm, aromatic protons at δ 6.8–7.6 ppm). ¹³C NMR identifies carbonyl (C=O, ~170 ppm) and thiocarbonyl (C=S, ~190 ppm) signals .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Detects C=S (~1200 cm⁻¹) and C=O (~1680 cm⁻¹) stretches .

Q. What are standard biological assays for initial activity screening?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer :
  • Parameter Screening : Systematically vary temperature (60–100°C), solvent (ethanol vs. DMF), and catalyst (piperidine vs. acetic acid) to maximize yield .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yield by 15–20% .
  • Table 1 : Example optimization
SolventTemperature (°C)CatalystYield (%)
Ethanol80Piperidine72
DMF100Acetic acid68
Toluene90None45
Data from

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Purity Verification : Reanalyze compound purity via HPLC (>95%) to rule out impurities affecting activity .
  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified MCF-7) and protocols (e.g., 48-hour incubation in MTT assays) .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-chloro vs. 4-bromo substituents) to identify critical functional groups .

Q. What advanced techniques elucidate the compound’s reactivity with nucleophiles?

  • Methodological Answer :
  • Kinetic Studies : Monitor substitution reactions (e.g., with amines) using UV-Vis spectroscopy to determine rate constants .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electrophilic centers (e.g., C-5 of the thiazolidinone ring) .
  • Isolation of Intermediates : Trap intermediates via low-temperature (-78°C) quenching and characterize via X-ray crystallography .

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